molecular formula C7H7FO3S B12100725 Methyl 4-fluorobenzene-1-sulfonate

Methyl 4-fluorobenzene-1-sulfonate

Cat. No.: B12100725
M. Wt: 190.19 g/mol
InChI Key: MBFSZLDWZHRFRI-UHFFFAOYSA-N
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Description

Methyl 4-fluorobenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonate esters It is characterized by a methyl group attached to a benzene ring, which is further substituted with a fluorine atom and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluorobenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 4-fluorotoluene followed by esterification. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the esterification is achieved using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-fluorobenzene-1-sulfonate involves its reactivity as an electrophile in aromatic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the compound .

Comparison with Similar Compounds

  • Methyl 4-chlorobenzene-1-sulfonate
  • Methyl 4-bromobenzene-1-sulfonate
  • Methyl 4-nitrobenzene-1-sulfonate

Comparison: Methyl 4-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and nitro analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

MBFSZLDWZHRFRI-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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